Cas no 1461714-26-0 (5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride)

5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride
-
- Inchi: 1S/C10H20N2O2.2ClH/c11-9-4-7-12(8-5-9)6-2-1-3-10(13)14;;/h9H,1-8,11H2,(H,13,14);2*1H
- InChI Key: FMMJUFUOEKNYOG-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCCCN1CCC(N)CC1.[H]Cl.[H]Cl
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-137185-0.05g |
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride |
1461714-26-0 | 95% | 0.05g |
$298.0 | 2023-02-15 | |
Enamine | EN300-137185-10.0g |
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride |
1461714-26-0 | 95% | 10.0g |
$5528.0 | 2023-02-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00988416-1g |
5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride |
1461714-26-0 | 95% | 1g |
¥4893.0 | 2023-04-01 | |
Enamine | EN300-137185-2.5g |
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride |
1461714-26-0 | 95% | 2.5g |
$2520.0 | 2023-02-15 | |
TRC | A617258-10mg |
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride |
1461714-26-0 | 10mg |
$ 70.00 | 2022-06-08 | ||
TRC | A617258-50mg |
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride |
1461714-26-0 | 50mg |
$ 295.00 | 2022-06-08 | ||
TRC | A617258-5mg |
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride |
1461714-26-0 | 5mg |
$ 50.00 | 2022-06-08 | ||
Enamine | EN300-137185-500mg |
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride |
1461714-26-0 | 95.0% | 500mg |
$1002.0 | 2023-09-30 | |
A2B Chem LLC | AV61541-100mg |
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride |
1461714-26-0 | 95% | 100mg |
$505.00 | 2024-04-20 | |
A2B Chem LLC | AV61541-500mg |
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride |
1461714-26-0 | 95% | 500mg |
$1090.00 | 2024-04-20 |
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride Related Literature
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
Additional information on 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride: A Novel Compound for Targeted Therapeutic Applications
5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of biomedical research. Its chemical identity, represented by the CAS No. 1461714-26-0, is central to its pharmacological profile and potential therapeutic applications. This compound belongs to the class of amino acid derivatives, characterized by the presence of a carboxylic acid group and a substituted piperidine ring. The 5-(4-aminopiperidin-1-yl)pentanoic acid moiety is further modified by the dihydrochloride salt, which contributes to its solubility and stability in aqueous environments.
Recent studies have highlighted the potential of 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride in modulating intracellular signaling pathways associated with neurodegenerative diseases and inflammatory responses. A 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit the overactivation of mitogen-activated protein kinase (MAPK) pathways, which are implicated in conditions such as Alzheimer’s disease and multiple sclerosis. This finding underscores the compound’s potential as a therapeutic agent for neuroinflammatory disorders.
Another critical aspect of 5-(4-aminopiperidin-1-yl)pentyanoic acid dihydrochloride is its interaction with ionotropic glutamate receptors. Research published in Neuropharmacology in 2024 revealed that this compound exhibits selective antagonism against NMDA receptors, which are involved in synaptic plasticity and neuronal excitotoxicity. This property makes it a promising candidate for the treatment of chronic pain syndromes and stroke-related neurological damage. The compound’s ability to modulate these receptors without causing significant side effects is a major advantage in drug development.
The 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride molecule also shows potential in anti-cancer therapies. A 2023 study in Cancer Research explored its role in inhibiting the proliferation of prostate cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. The compound was found to induce apoptosis and reduce tumor growth in xenograft models, suggesting its utility in targeted cancer therapy. These findings highlight its versatility in addressing multiple disease mechanisms.
From a synthetic perspective, the 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride is synthesized through a multi-step process involving the coupling of 4-aminopiperidine with pentanoic acid, followed by acid chloride formation. This synthetic route is optimized for scalability and cost-effectiveness, making it suitable for large-scale production. The dihydrochloride salt form enhances its solubility in physiological fluids, which is crucial for its application in pharmaceutical formulations.
Recent advancements in computational chemistry have further elucidated the binding interactions of 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride with its molecular targets. A 2024 study using molecular dynamics simulations demonstrated its high affinity for glutamate receptor subtypes, providing insights into its mechanism of action. These computational models are invaluable for predicting the compound’s behavior in vivo and guiding the design of more potent derivatives.
The therapeutic potential of 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride is further supported by its low toxicity profile. Preclinical studies have shown that the compound exhibits minimal cytotoxicity in in vitro assays and does not induce significant organ toxicity in in vivo models. This safety profile is critical for its development as a first-in-class drug for chronic and progressive diseases.
In conclusion, 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride represents a promising therapeutic agent with a broad spectrum of applications in neurology, oncology, and inflammatory diseases. Its unique molecular structure, combined with its favorable pharmacokinetic and safety profiles, positions it as a valuable candidate for further clinical exploration. Ongoing research into its molecular mechanisms and therapeutic potential continues to expand its relevance in biomedical science.
1461714-26-0 (5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride) Related Products
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1189426-16-1(Sulfadiazine-13C6)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)




